Bis(diphenylphosphino)methane
Overview
Description
Bis(diphenylphosphino)methane (dppm) is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with various transition metals. The ligand's phosphine groups allow it to act as a chelating agent, coordinating to metal centers and facilitating the formation of complex structures. The methylene bridge between the phosphorus atoms provides a flexible backbone that can accommodate different metal geometries and oxidation states .
Synthesis Analysis
The synthesis of dppm and its derivatives often involves the reaction of chlorodiphenylphosphine with formaldehyde or similar methylene sources. For instance, the synthesis of bis(diphenylphosphino)methane-1-indenylide was achieved by reacting chlorodiphenylphosphine with indenyl anions, leading to a ligand that can form unique ruthenium coordination complexes . Additionally, dppm can be lithiated and reacted with dialkylchloro-alanes or -gallanes to form coordination compounds with peculiar structures and fluxional behavior .
Molecular Structure Analysis
The molecular structures of dppm complexes have been extensively studied using X-ray crystallography. These studies reveal that dppm can coordinate in various modes, including monodentate, bidentate chelate, and bridging bidentate. The flexibility of the methylene bridge allows for different conformations and coordination geometries, which can be influenced by the metal center and the presence of other ligands .
Chemical Reactions Analysis
Dppm complexes are involved in a variety of chemical reactions. For example, dppm-based ligands have been used to catalyze Suzuki cross-coupling reactions and the homogeneous hydrogenation of olefins, demonstrating their utility in organic synthesis . Additionally, dppm-phosphonate ligands have been employed in the catalytic oligomerization of ethylene, showcasing their potential in polymer chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of dppm complexes are closely related to their molecular structures. The ligand's ability to donate electrons through its phosphorus atoms makes it an excellent ligand for forming stable metal complexes. The coordination of dppm to metal centers can significantly alter the electronic properties of the metal, affecting the reactivity and stability of the resulting complexes. The fluxional behavior of some dppm complexes, where the ligand can rapidly change its coordination mode, is a notable feature that has been observed in solution and studied using NMR spectroscopy .
Scientific Research Applications
Coordination with Uranyl Ions
Bis(diphenylphosphino)methane dioxide compounds exhibit varying modes of coordination with uranyl ions, as demonstrated in complexes with uranyl nitrate and uranyl bis(β-diketonates). These compounds have been synthesized and characterized, showing monodentate, bidentate chelate, and bridging bidentate coordination modes (Kannan et al., 2004).
Ruthenium Coordination Complexes
Bis(diphenylphosphino)methane-1-indenylide is a synthesized compound that forms coordination complexes with ruthenium. These complexes exhibit unique structural properties, such as a dangling −PPh2 group, and show potential in various applications (Hussain et al., 2012).
Hydrogen Bond Donor Properties
The methylene group of coordinated bis(diphenylphosphino)methane can act as a hydrogen bond donor, with short H···O distances, indicating its potential in facilitating specific molecular interactions (Jones & Ahrens, 1998).
Aluminum and Gallium Complexes
Bis(diphenylphosphino)methane forms complexes with aluminum and gallium alkyls. These complexes exhibit rapid site exchange of metal atoms and are characterized by their unique structural and fluxional properties (Schmidbaur et al., 1985).
Antimicrobial Activity
The reaction of bis(diphenylphosphino)methane with o-quinones and naphtho[2,1-b]furan-1,2-dione leads to novel derivatives with antimicrobial activity. This suggests its potential use in developing new antimicrobial agents (Boulos et al., 2014).
Electronic and Structural Properties in Heteroleptic Copper(I) Complexes
Bis(diphenylphosphino)methane is part of a study exploring the electronic and structural properties of heteroleptic copper(I) complexes. The study includes examining their potential in various applications like electroluminescent devices and photoredox catalysis (Leoni et al., 2018).
Chromium (III) Complexes
Bis(diphenylphosphino)methane derivatives are used in synthesizing chromium (III) complexes, contributing to the study of their coordination and potential catalytic activities (Klemps et al., 2009).
Safety And Hazards
Dppm is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Dppm has been studied for its ability to activate H2, with the substitution of the dppm bridge improving the reaction efficiency . The bifunctional design of the ligand, featuring orthogonal donor atoms (N vs. P) and a high steric demand, is highly promising for the construction of advanced metal and main group complexes .
properties
IUPAC Name |
diphenylphosphanylmethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBGRZEKYHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174766 | |
Record name | Methylenebis(diphenylphosphine) | |
Source | EPA DSSTox | |
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Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Methylenebis(diphenylphosphine) | |
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Product Name |
Bis(diphenylphosphino)methane | |
CAS RN |
2071-20-7 | |
Record name | Bis(diphenylphosphino)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2071-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Bis(diphenylphosphino)methane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002071207 | |
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Record name | Bis(diphenylphosphino)methane | |
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Record name | Methylenebis(diphenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenebis[diphenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.541 | |
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Record name | 1,1-BIS(DIPHENYLPHOSPHINO)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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